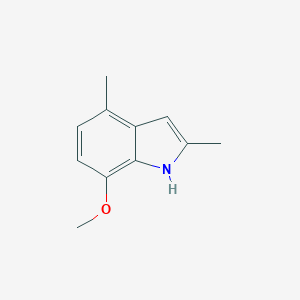

7-methoxy-2,4-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

190908-10-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

7-methoxy-2,4-dimethyl-1H-indole |

InChI |

InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3 |

InChI Key |

TZWFTICPUNKLRO-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(NC2=C(C=C1)OC)C |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)OC)C |

Synonyms |

1H-Indole,7-methoxy-2,4-dimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 2,4 Dimethyl 1h Indole and Its Analogues

Fischer Indole (B1671886) Synthesis and its Adaptations for 7-Methoxy-2,4-dimethyl-1H-indole Precursors

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole nucleus. chemeurope.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. thermofisher.comalfa-chemistry.com The versatility of this method allows for the preparation of a wide array of substituted indoles by varying the precursors. rsc.org

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound. alfa-chemistry.com

Tautomerization of the hydrazone to an ene-hydrazine. jk-sci.com

A nih.govnih.gov-sigmatropic rearrangement (an amino-Claisen rearrangement) to form a di-imine intermediate. wikipedia.org

Rearomatization of the benzene (B151609) ring. jk-sci.com

Cyclization and subsequent elimination of ammonia (B1221849) to yield the final indole product. wikipedia.orgjk-sci.com

For the synthesis of this compound, the logical precursors for a Fischer synthesis would be 3-methoxy-5-methylphenylhydrazine and 2-butanone . The reaction, catalyzed by a Brønsted or Lewis acid such as polyphosphoric acid (PPA), zinc chloride, or boron trifluoride, would proceed via the corresponding hydrazone intermediate to yield the target indole. chemeurope.comwikipedia.org

Modification of Fischer Indole Synthesis for Methoxy-Substituted Indoles

The presence of substituents on the phenylhydrazine, particularly electron-donating groups like a methoxy (B1213986) group, can significantly influence the course of the Fischer indole synthesis. chim.it Research has shown that the cyclization of methoxy-substituted phenylhydrazones can sometimes lead to unexpected or "abnormal" products. nih.govnih.gov

For instance, studies on 2-methoxyphenylhydrazones have revealed that cyclization can occur on the same side as the methoxy substituent, which is not typically observed. nih.govresearchgate.net In the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, an abnormal product, ethyl 6-chloroindole-2-carboxylate, was formed as the major product when using HCl/EtOH as the catalyst. nih.govnih.gov This highlights the importance of catalyst selection in directing the regioselectivity of the cyclization.

Table 1: Influence of Catalyst on Fischer Indole Synthesis of Methoxy-Substituted Phenylhydrazones

| Phenylhydrazone Precursor | Catalyst | Normal Product (Yield) | Abnormal Product (Yield) |

|---|---|---|---|

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor) | Ethyl 6-chloroindole-2-carboxylate (major) |

| Ethyl pyruvate 3-methoxyphenylhydrazone | ZnCl₂/AcOH | 5-Chloroindole derivative (main) | 6-Chloroindole derivative (low) |

Data compiled from studies on methoxy-substituted phenylhydrazones. nih.gov

In the context of synthesizing this compound from 3-methoxy-5-methylphenylhydrazine, the methoxy group is meta to the hydrazine (B178648) moiety. This positioning generally directs the cyclization to the ortho positions, and with one of these positions blocked by the methyl group, the reaction is expected to proceed to the desired 7-methoxy product. Careful selection of a non-halogenated acid catalyst, such as polyphosphoric acid, would be crucial to avoid the formation of halogenated side products. chemeurope.com

Synthesis via Cyclization of Substituted Phenacyl Anilines

An alternative classical approach to indole synthesis involves the cyclization of substituted anilines. While not as common as the Fischer synthesis, methods like the Bischler-Möhlau synthesis utilize α-halo-ketones (such as phenacyl bromides) and anilines. organic-chemistry.org A more direct route relevant to the target structure would involve the intramolecular cyclization of a pre-formed N-substituted aniline (B41778).

This strategy can be adapted for the synthesis of this compound. The key intermediate would be an appropriately substituted N-alkenylaniline, which can undergo intramolecular cyclization. For example, a palladium-catalyzed oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides a direct route to the indole core via the oxidative linkage of two C-H bonds. organic-chemistry.org Another approach involves the cyclization of 2-alkenylanilines, which can be prepared through Heck or Sonogashira coupling reactions. mdpi.commdpi.com

Directed C-H Functionalization and Cross-Coupling Approaches

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to classical methods that require pre-functionalized starting materials. nih.gov The indole scaffold presents multiple C-H bonds, making site-selectivity a significant challenge. nih.govacs.org Functionalization typically occurs at the electron-rich C2 or C3 positions of the pyrrole (B145914) ring. chim.it However, recent advances have enabled the selective functionalization of the less reactive C4 to C7 positions on the benzene ring, often through the use of a directing group (DG) attached to the indole nitrogen. acs.orgchim.itresearchgate.net

Iridium-Catalyzed Borylation at C7

A powerful strategy for introducing functionality at the C7 position of an indole is through iridium-catalyzed C-H borylation. rsc.orgnih.gov This reaction typically employs a directing group on the indole nitrogen to steer the bulky iridium catalyst to the sterically accessible C7-H bond. researchgate.net Various directing groups, including pivaloyl, phosphinoyl, and hydrosilyl groups, have been shown to be effective. researchgate.net

The N-hydrosilyl group, for example, has been successfully used to direct borylation exclusively to the C7 position, even in the presence of a substituent at the C6 position, which would otherwise sterically hinder the reaction. nih.gov The resulting 7-borylated indole is a versatile intermediate that can be converted into a variety of functional groups. acs.org

The general process would be:

Protection of a 2,4-dimethyl-1H-indole precursor at the N1 position with a suitable directing group (e.g., a hydrosilyl group).

Iridium-catalyzed C-H borylation using a boron source like bis(pinacolato)diboron (B₂pin₂).

The resulting 7-borylindole can then be oxidized (e.g., with an oxidant like Oxone®) to a 7-hydroxyindole (B18039), which can subsequently be methylated to afford the desired 7-methoxy group. nih.gov

Table 2: Examples of Directing Groups for C7-Selective C-H Functionalization of Indoles

| Directing Group (DG) | Metal Catalyst | Reaction Type | Reference |

|---|---|---|---|

| N-P(O)ᵗBu₂ | Pd(II) | Arylation | acs.orgnih.gov |

| N-Pivaloyl | Rh(III) | Alkenylation | researchgate.net |

| N-SiEt₂H | Ir(I) | Borylation | rsc.orgnih.gov |

Chan-Evans-Lam Coupling for Methoxy Group Installation

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most notably C-O and C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically couples an arylboronic acid with an alcohol or amine and can be performed under mild conditions, often at room temperature and open to the air. wikipedia.org

In the context of synthesizing this compound, the CEL coupling provides a direct method for installing the methoxy group. Starting from a 7-halo or 7-boryl-2,4-dimethyl-1H-indole intermediate, a copper-catalyzed coupling with methanol (B129727) or a methoxide source can form the desired aryl ether bond. The reaction proceeds through a copper(III)-aryl-alkoxide intermediate, which undergoes reductive elimination to yield the product. wikipedia.org

Recent advancements have demonstrated the utility of CEL coupling in complex molecule synthesis, including the one-pot synthesis of indole derivatives through a sequential Chan-Lam N-arylation and intramolecular cross-dehydrogenative coupling. nih.govrsc.org This showcases the power of copper catalysis in constructing the indole core and functionalizing it in a single pot. researchgate.net

Optimization of Coupling Conditions

The success of the Chan-Evans-Lam coupling is highly dependent on the reaction conditions, including the choice of copper catalyst, ligand, base, and solvent. ucla.eduthieme-connect.de While the reaction can proceed without a ligand, the addition of ligands such as pyridine or various phosphines can significantly improve yields and substrate scope. wikipedia.orgnih.gov

Table 3: Optimization Parameters for Chan-Evans-Lam C-O Coupling

| Parameter | Variations | General Outcome |

|---|---|---|

| Copper Source | Cu(OAc)₂, CuI, Cu₂O | Cu(OAc)₂ is most common and generally effective. organic-chemistry.orgnih.gov |

| Ligand | Pyridine, phosphines (e.g., tBu₃P·HBF₄), N,N-dimethylglycine | Can accelerate the reaction and prevent catalyst decomposition. Choice is often substrate-dependent. organic-chemistry.orgwikipedia.orgnih.gov |

| Base | Pyridine, K₃PO₄, K₂CO₃, Et₃N, 2,6-lutidine | Required to facilitate transmetalation and deprotonate the nucleophile. organic-chemistry.orgucla.edu |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (B145695) (EtOH), Water | Aprotic solvents like DCM or DMF are common; protic solvents can also be used. nih.govucla.edu |

| Atmosphere | Air, Oxygen, Inert (N₂) | Often performed open to air, as O₂ can facilitate the catalytic cycle. organic-chemistry.org |

Optimization studies have shown that for challenging substrates, a careful selection of these parameters is essential. For instance, in the synthesis of multi-substituted indoles, a combination of Cu(OAc)₂, a phosphine ligand, and an additive like myristic acid was found to be crucial for achieving high yields. nih.govrsc.org Data-driven approaches using high-throughput experimentation are also emerging as a powerful tool to rapidly identify optimal conditions for specific substrate combinations. ucla.edu

Reductive Cyclization Pathways for 2-Alkyl-7-methoxyindoles

Preparation of 1-(2-nitroaryl)-2-nitroalkanols and 1-(2-nitroaryl)-2-nitroalkenes Intermediates

The synthesis of 2-alkyl-7-methoxyindoles via reductive cyclization hinges on the efficient preparation of key intermediates, namely 1-(2-nitroaryl)-2-nitroalkanols and their corresponding dehydrated forms, 1-(2-nitroaryl)-2-nitroalkenes. researchgate.net A common strategy involves the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

For the synthesis of this compound precursors, 3-methoxy-5-methyl-2-nitrobenzaldehyde would be reacted with nitroethane. This condensation typically yields a nitroalkanol intermediate, which can then be dehydrated, often using an acid catalyst or dehydrating agent like acetic anhydride, to produce the corresponding nitroalkene. These nitroalkene intermediates are crucial for the subsequent cyclization step that forms the indole ring. researchgate.netresearchgate.net The reaction appears to proceed through an initial O- or N-benzylation followed by an intramolecular arylogous nitroaldol condensation. nih.gov

Cadogan–Sundberg Reaction and Watanabe–Cenini–Söderberg Reaction Variations

The Cadogan–Sundberg indole synthesis involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite (B83602). wikipedia.orgsynarchive.com The reaction mechanism is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by cyclization to an N-hydroxyindole, which is further deoxygenated to the final indole product. wikipedia.orgwikipedia.org This method is effective for creating the indole core from precursors like 1-(3-methoxy-5-methyl-2-nitrophenyl)prop-1-ene. Microwave heating has been shown to significantly enhance the efficiency of both the synthesis of the ortho-nitrobiphenyl precursors and the subsequent Cadogan–Sundberg cyclization. researchgate.net

The Watanabe–Cenini–Söderberg reaction offers an alternative pathway, utilizing a palladium catalyst in the presence of carbon monoxide to facilitate the reductive N-heterocyclization of o-nitrostyrenes. researchgate.netresearchgate.net This methodology has been effectively used to synthesize a variety of complex indoles and carbazoles. researchgate.net Both the Cadogan-Sundberg and Watanabe-Cenini-Söderberg reactions represent powerful tools for the final ring-closing step in the synthesis of 2-alkyl-7-methoxyindoles from their nitroalkene precursors. researchgate.net

Multi-component Reaction Strategies for Indole Derivatives

Multi-component reactions (MCRs) have become powerful tools in organic synthesis for creating structurally diverse molecules in a single step, enhancing atom economy and efficiency. arkat-usa.orgresearchgate.net Although indole derivatives are somewhat under-represented as partners in MCRs, several strategies have been developed that involve the indole nucleus. arkat-usa.org These reactions often leverage the nucleophilic character of the indole C3 position.

MCRs can be used to construct complex heterocyclic systems appended to the indole core. For instance, a one-pot, four-component condensation reaction involving 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium acetate in acetic acid has been used to generate indole-based tetra-arylimidazoles. nih.gov Other examples include the Ugi-azide MCR, which can incorporate an indole moiety, an isocyanide, an aldehyde, and trimethylsilyl azide to build complex structures. nih.gov These strategies highlight the potential for rapidly assembling complex molecules based on a pre-formed indole scaffold.

| MCR Type | Reactants | Product Type | Reference |

| Mannich Reaction | Indole, Formaldehyde, Amine | Gramine Derivatives | arkat-usa.org |

| Ugi-Azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | Complex Xanthates | nih.gov |

| Petasis Reaction | N-Substituted Indole, Ethyl Glyoxylic Acid, Boronic Acid | α-(N-substituted indole)carboxylic acids | acs.org |

| Pictet-Spengler Reaction | Tryptamine (Indole derivative), Aldehyde/Ketone | β-carbolines | nih.gov |

| Four-Component Condensation | Indole-3-carbaldehyde, Aniline, Benzil, Ammonium Acetate | Tetra-arylimidazoles | nih.gov |

N-Alkylation and Subsequent Functionalization of 7-Methoxy-2-methylindole

The nitrogen atom of the indole ring is a common site for functionalization, which can significantly alter the molecule's properties. A new efficient method was developed for the preparation of derivatives through the N-alkylation of 7-methoxy-2-methylindole. researchgate.net This process typically involves treating the indole with a base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide. beilstein-journals.org

General Synthetic Routes for Methoxy-Activated Indoles

The synthesis of methoxy-activated indoles, including this compound, can be achieved through various classical and modern synthetic methods. chim.it The presence of the electron-donating methoxy group enhances the reactivity of the benzene ring, which can influence the regiochemical outcome of the cyclization step. chim.it Among the most common strategies for preparing methoxy-activated indoles are the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it

Condensation Reactions

Condensation reactions form the basis of many classical indole syntheses. The Fischer indole synthesis, for example, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.gov To synthesize a this compound, one would start with (2-methoxy-4-methylphenyl)hydrazine and react it with acetone. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement (similar to a Claisen rearrangement) followed by cyclization and elimination of ammonia to form the indole ring. nih.gov

Another key condensation strategy is the Leimgruber–Batcho indole synthesis. This method involves the condensation of a 2-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino- or β-enamino-nitrostyrene. researchgate.net This intermediate is then reductively cyclized to afford the indole. For the target compound, 4-methoxy-2-methyl-6-nitrotoluene could serve as a starting material, which upon condensation and subsequent reduction would yield the desired this compound. researchgate.net

| Named Condensation Reaction | Starting Materials | Key Intermediate | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone | nih.govchim.itnih.gov |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene, Formamide Acetal | β-Enamino-nitrostyrene | nih.govresearchgate.net |

| Bischler Indole Synthesis | Arylamine, α-Halo- or α-Hydroxyketone | α-Arylaminoketone | chim.it |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | o-Nitrophenylpyruvic acid | nih.govresearchgate.net |

One-Pot Reaction Pathways

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and potential to minimize purification steps, making them efficient for creating complex molecules. wisdomlib.orgresearchgate.net These reactions combine multiple synthetic steps into a single sequence without isolating intermediates. For indole synthesis, this can involve tandem reactions where the product of one step immediately becomes the substrate for the next, often under the same reaction conditions. mdpi.com

Several one-pot strategies are applicable to the synthesis of substituted indoles. For instance, a modified Madelung synthesis has been developed as a one-pot, two-step procedure to produce 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org This metal-free method involves a nucleophilic substitution followed by a base-induced cyclization to form the indole ring in good yields. nih.gov Another approach involves cascade reactions of ortho-tosylaminophenyl-substituted para-quinone methides, which, through alkylation and intramolecular addition, can yield structurally diverse 2,3-disubstituted indoles. nih.gov

A notable one-pot method involves the reaction of substrates with stannous chloride (SnCl₂·2H₂O), which can facilitate a sequence of nitro reduction, intramolecular cyclization, and nucleophilic addition to build the indole scaffold in a single pot. researchgate.netmdpi.com While not explicitly documented for this compound, these pathways demonstrate the principle of constructing multisubstituted indoles by carefully selecting starting materials that contain the requisite precursors for the final substituent pattern. The synthesis of 1-alkoxyindoles, for example, has been successfully achieved through a four-step reaction sequence performed in one pot. mdpi.com

Strategies for C2 and C3 Substituted Activated Indoles

The functionalization of the C2 and C3 positions of the indole ring is crucial for creating analogues of this compound. A variety of classical and modern methods are available for this purpose.

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing substituted indoles. thermofisher.comwikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize this compound via this route, one would react (2-methoxy-5-methylphenyl)hydrazine with methyl ethyl ketone under acidic conditions. A significant consideration in this method is regioselectivity; the use of an unsymmetrical ketone like methyl ethyl ketone can potentially lead to the formation of two isomeric indoles. thermofisher.com The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid or zinc chloride. wikipedia.org

The Batcho-Leimgruber indole synthesis is another powerful method that proceeds in two main steps: the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole. clockss.orgwikipedia.orgresearchgate.net This method is particularly advantageous for preparing indoles with various substituents on the benzene ring, as many ortho-nitrotoluenes are commercially available or readily synthesized. wikipedia.org The reaction has been enhanced using microwave assistance to accelerate the formation of enamine intermediates. rsc.org

Modern transition-metal-catalyzed reactions have also emerged as powerful tools. For example, rhodium(III)-catalyzed C-H alkynylation can introduce substituents at the C2 position of the indole core. acs.org Other strategies focus on the base-catalyzed condensation of indoles with various electrophiles to introduce substituents at the C3 position, leveraging the high nucleophilicity of this site. nih.gov

Comparative Analysis of Synthetic Methodologies for this compound

Choosing a synthetic route for a specific target like this compound requires a comparative analysis of available methodologies based on key parameters such as yield, scalability, and functional group tolerance. The most plausible classical routes for this target are the Fischer and Batcho-Leimgruber syntheses.

| Methodology | Starting Materials | Key Features | Yield | Scalability | Functional Group Tolerance |

| Fischer Indole Synthesis | (2-methoxy-5-methylphenyl)hydrazine and methyl ethyl ketone | One-pot potential; acid-catalyzed; potential for regioisomers. thermofisher.comwikipedia.org | Moderate to High | Generally good; widely used in industry. wikipedia.org | Limited by the harsh acidic conditions and high temperatures required, which are incompatible with acid-sensitive functional groups. wikipedia.orgorganic-chemistry.org |

| Batcho-Leimgruber Synthesis | 3-methoxy-6-methyl-2-nitrotoluene and a suitable carbonyl precursor | High-yielding; proceeds under relatively mild reduction conditions; avoids harsh acids. clockss.orgwikipedia.org | High | Good; the process is popular in the pharmaceutical industry due to its efficiency and access to starting materials. wikipedia.org | Good; the mild reductive cyclization is tolerant of many functional groups that would not survive Fischer conditions. clockss.org |

| Modern Palladium-Catalyzed Methods | Substituted anilines and alkynes/enamines | High functional group tolerance; often proceeds under milder conditions. | Good to Excellent | Can be limited by the cost and availability of palladium catalysts and specialized ligands. | Excellent; palladium catalysis is known for its compatibility with a wide array of functional groups. organic-chemistry.org |

The Fischer indole synthesis is a robust and well-established method. Its primary advantage is the direct construction of the desired indole core, often in a single step from readily available precursors. thermofisher.com However, its reliance on strong acids and high temperatures can limit its applicability for substrates with sensitive functional groups. organic-chemistry.org Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers, complicating purification. thermofisher.com

The Batcho-Leimgruber indole synthesis offers a significant advantage in terms of functional group tolerance due to its milder reaction conditions, particularly in the reductive cyclization step which can be achieved with reagents like Raney nickel and hydrazine or palladium on carbon. wikipedia.orgresearchgate.net This method typically provides high yields and avoids the strongly acidic environment of the Fischer synthesis, making it a more versatile choice for complex molecules. clockss.org

Modern catalytic methods , such as those employing palladium, offer excellent functional group tolerance and often proceed under mild conditions. organic-chemistry.org While these methods can be highly efficient, their scalability may be hampered by the cost associated with the metal catalysts and ligands required for the transformation.

For the specific synthesis of this compound, the Batcho-Leimgruber approach would likely be superior due to its expected higher yield and better control over the substitution pattern originating from the commercially available or accessible nitrotoluene precursor. The Fischer synthesis remains a viable, albeit potentially lower-yielding and less "green," alternative.

Advanced Spectroscopic and Chromatographic Characterization of 7 Methoxy 2,4 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei to reveal the chemical environment of individual atoms, their connectivity, and spatial relationships. For 7-methoxy-2,4-dimethyl-1H-indole, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its unique arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the two methyl groups, the methoxy (B1213986) group protons, and the N-H proton of the indole ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Detailed experimental ¹H NMR spectral data for this compound, including specific chemical shifts and coupling constants, are not available in the public domain based on a thorough review of scientific literature. A theoretical analysis would predict specific regions for each proton, but experimentally determined values are required for definitive assignment.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| 2-CH₃ | Data not available | Data not available | Data not available |

| 4-CH₃ | Data not available | Data not available | Data not available |

| 7-OCH₃ | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., aromatic, aliphatic, attached to an oxygen). This technique is crucial for confirming the presence and position of all eleven carbon atoms in the molecule, from the indole ring system to the methyl and methoxy substituents.

As with the proton NMR data, specific, experimentally verified ¹³C NMR spectral data for this compound could not be located in published scientific literature.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

| 2-CH₃ | Data not available |

| 4-CH₃ | Data not available |

| 7-OCH₃ | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with the chemical formula C₁₁H₁₃NO, the theoretical exact mass can be calculated. HRMS analysis would be used to confirm this elemental composition by providing an experimental mass that is very close to the theoretical value.

While the theoretical monoisotopic mass is 175.0997 g/mol , specific experimental HRMS data confirming this for this compound are not available in the reviewed literature. The fragmentation pattern, which would show the characteristic breakdown of the molecule upon ionization, has also not been documented.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Theoretical Exact Mass | 175.0997 g/mol |

| Measured Exact Mass | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are widely used for the analysis of complex mixtures and for the quantification of specific compounds in various matrices. In the context of this compound, LC-MS or UPLC-MS could be employed to separate it from impurities or other reaction components and to confirm its identity and purity via its mass. clockss.org

There are no specific published LC-MS or UPLC-MS studies dedicated to the analysis or characterization of this compound. Such methods would be essential in pharmacokinetic or metabolic studies involving this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands in an IR spectrum correspond to specific types of chemical bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole, C-H bonds (both aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-O bond of the methoxy group. mdpi.com

An experimentally recorded IR spectrum for this compound, detailing the precise wavenumbers of its characteristic absorption bands, is not available in the scientific literature.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Indole N-H | N-H Stretch | Data not available |

| Aromatic C-H | C-H Stretch | Data not available |

| Aliphatic C-H (Methyl) | C-H Stretch | Data not available |

| Aromatic C=C | C=C Stretch | Data not available |

| Methoxy C-O | C-O Stretch | Data not available |

X-ray Diffraction (XRD) for Single Crystal Structural Confirmation

X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. Furthermore, XRD data reveals detailed information about the crystal lattice, such as the unit cell dimensions and the space group to which the crystal belongs.

For this compound, a successful single crystal XRD analysis would yield the exact spatial orientation of the methoxy and dimethyl groups on the indole core, confirming the substitution pattern. However, a review of publicly available crystallographic databases and scientific literature did not yield specific experimental XRD data for this compound. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the material, which can be a challenging process.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₃NO |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: As of the latest search, specific experimental crystallographic data for this compound has not been reported in publicly accessible literature or databases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and identifying its components. The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase, with each compound exhibiting a characteristic retention time under specific chromatographic conditions. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Table 2: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | Data not available |

| Molecular Ion (m/z) | 175.10 (Calculated for C₁₁H₁₃NO) |

Note: Specific experimental retention times and mass fragmentation data for this compound are not available in the reviewed literature. The molecular ion is based on the calculated exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system. The intensity of the absorption is related to the concentration of the compound and is quantified by the molar absorptivity (ε).

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands related to the indole chromophore. The position and intensity of these bands can be influenced by the methoxy and dimethyl substituents. This technique can also be used as a preliminary assessment of purity, as the presence of impurities with significant UV-Vis absorption would alter the appearance of the spectrum. Despite the utility of this technique, specific experimental UV-Vis absorption data for this compound dissolved in a specified solvent is not available in the scientific literature.

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|

Note: No specific experimental UV-Vis absorption maxima or molar absorptivity values for this compound have been reported in the surveyed scientific literature.

Computational and Theoretical Investigations of 7 Methoxy 2,4 Dimethyl 1h Indole

Molecular Docking Simulations of Indole (B1671886) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme. scielo.br The insights gained from docking studies, such as binding affinity (often expressed as a docking score) and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), are vital for predicting the inhibitory potential of a compound. researchgate.net

While specific docking studies on 7-methoxy-2,4-dimethyl-1H-indole are not extensively documented, a vast body of research on related indole derivatives provides a strong basis for predicting its behavior. Indole derivatives have been successfully docked into the active sites of various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For instance, docking studies on indole-based inhibitors of Pim-1 kinase have revealed that interactions with key residues like Glu 121 are vital for binding. nih.gov Similarly, simulations of indole derivatives targeting tubulin, a protein involved in cell division, show that these compounds can occupy the colchicine-binding site, thereby inhibiting tubulin polymerization. nih.gov

For this compound, the methoxy (B1213986) group at the 7-position could act as a hydrogen bond acceptor, while the methyl groups at the 2- and 4-positions can engage in favorable hydrophobic or van der Waals interactions within a protein's binding pocket. The position of these substituents is critical; for example, substitutions at the 4th position of the indole ring have been shown to be important for developing potent PI3K inhibitors. nih.gov Docking simulations would be instrumental in modeling these potential interactions with various target proteins and comparing its binding profile to other known indole-based inhibitors.

| Indole Derivative Class | Protein Target | Key Findings from Docking Studies |

| Indole-vinyl sulfones | Tubulin | Compounds effectively occupied the colchicine-binding site, with specific substituents enhancing cytotoxic activity. nih.gov |

| Indole 2- and 3-carboxamides | HIV-1, Renin | The carboxamide moiety forms crucial hydrogen bonds with enzyme active sites, which is essential for inhibitory activity. nih.govnih.gov |

| Bis-indole derivatives | HIV-1 gp41 | Compounds bind to a hydrophobic pocket, inhibiting the fusion of the virus with host cells. nih.gov |

| Pyrazolinyl-indoles | EGFR Tyrosine Kinase | Simulations were used to validate the anti-cancer activity by predicting binding interactions within the EGFR active site. mdpi.com |

| General Indole Derivatives | Pim-1 Kinase | Docking revealed that interaction with the amino acid residue Glu 121 is critical for the binding of inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational SAR models, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are powerful tools for understanding these relationships. nih.gov These models generate a 3D map that highlights the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. nih.gov

SAR studies on various indole derivatives have established several key principles. For instance, in the context of anticancer agents, the presence and position of substituents like methoxy groups, halogens, and carboxamide moieties on the indole ring significantly influence cytotoxicity and target inhibition. nih.govmdpi.com The presence of a carboxamide group on the indole ring is often essential for inhibitory activity against certain enzymes due to its hydrogen bonding capabilities. nih.gov In the development of kinase inhibitors, substitutions at specific positions (e.g., C4, C2, C6) of the indole nucleus have been found to be critical for potency against targets like PI3K and CDK5. nih.gov

| Indole Derivative Series | Biological Activity | Key SAR Findings |

| Indole-based 1,2,4-triazoles | Antiproliferative (HeLa cells) | Molecular hybrid strategy led to potent compounds; specific substitutions were crucial for inhibiting tubulin polymerization. nih.gov |

| Indole 2-carboxamides | HLGP Inhibition | 3D-QSAR models highlighted the importance of inhibitor conformation, subsite interactions, and hydrogen bonding for activity. nih.gov |

| Bis-indoles (6-6' linked) | HIV-1 Fusion Inhibition | SAR analysis of isomeric forms and substituents identified compounds with submicromolar activity. nih.govacs.org |

| General Indole Scaffolds | Kinase Inhibition | Substitutions at positions C2, C4, C5, C6, and C7 with groups like halogens or methoxy groups can significantly affect cytotoxicity and kinase inhibition. nih.govmdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It provides valuable information about molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density. kfupm.edu.sa Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in

DFT studies on indole and its derivatives have shown that substitutions on the indole ring significantly influence these electronic parameters. researchgate.netchemrxiv.org Adding electron-donating or electron-withdrawing groups alters the electron density distribution across the molecule, which in turn affects its reactivity and how it interacts with biological targets. researchgate.netnih.gov For example, a bathochromic (red) shift in the HOMO-LUMO gap is often observed when moving from the basic indole structure to more substituted derivatives. chemrxiv.org

For this compound, DFT calculations would elucidate the electronic effects of its specific substituent pattern. The electron-donating 7-methoxy and 2,4-dimethyl groups are expected to increase the electron density of the indole ring system compared to the unsubstituted indole. chemrxiv.org This would likely result in a smaller HOMO-LUMO gap, suggesting higher reactivity. DFT can also be used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing critical insights into potential sites for non-covalent interactions with a receptor. kfupm.edu.saresearchgate.net

| Compound/Class | DFT Functional/Basis Set | Key Calculated Parameters & Findings |

| Various Indole Derivatives | B3LYP/6-311+G(d,p) | Substitutions on the indole ring lead to variations in HOMO-LUMO energies, chemical potential, and reactivity. researchgate.net |

| Indole and its derivatives (Tryptophan, Serotonin) | B3LYP/6-31G(d) | Ring substitution leads to a bathochromic shift in the HOMO-LUMO gap; in-plane groups increase electron density more than out-of-plane groups. chemrxiv.org |

| Substituted Imidazole (B134444) and Indole Derivatives | B3LYP/6-31G | Heats of formation and the HOMO-LUMO energy gap were calculated to evaluate the relative stability of the derivatives. niscpr.res.in |

| Novel Indole Derivatives | B3LYP/6-311+G(d,p) | Global reactivity parameters were estimated from HOMO-LUMO energy values; Molecular Electrostatic Potential (MEP) maps were generated to understand reactive sites. kfupm.edu.sa |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govyoutube.com In drug discovery, MD simulations are used to refine the static picture provided by molecular docking. By simulating the behavior of a ligand-protein complex in a dynamic environment (often including water and ions), researchers can assess the stability of the binding pose, observe conformational changes, and analyze the persistence of key interactions. researchgate.netmdpi.com

MD simulations have been extensively applied to study the interactions of indole derivatives with their biological targets. nih.gov Following docking, an MD simulation can confirm whether the predicted hydrogen bonds and hydrophobic contacts are stable over a period of nanoseconds. mdpi.com Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. acs.org A stable binding is often characterized by a low and converging RMSD value for the ligand within the binding pocket. scielo.bracs.org

If this compound were docked into a potential target receptor, a subsequent MD simulation would be crucial for validating the interaction. The simulation would track the stability of the complex, revealing whether the initial docked pose represents a truly stable binding mode. nih.gov It would also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more quantitative estimate of binding affinity than docking scores alone. researchgate.netpensoft.net This detailed understanding of the dynamic behavior of the ligand-target interaction is essential for confirming a compound's potential as a viable drug candidate. mdpi.com

| Indole Derivative/Complex | Simulation Time | Key Findings from MD Simulations |

| Pim-1 Inhibitors (Indole-based) | - | Performed to examine the stability of interactions and investigate the pivotal role of the Glu 121 residue. nih.gov |

| Tryptophol-Tyrosinase Complex | - | The simulation indicated favorable stability for the complex, which was primarily governed by hydrogen bond interactions. researchgate.net |

| 4-HAP-Tyrosinase Complex | 100 ns | RMSD plots showed that the compound remained stably bound to the protein throughout the simulation, unlike other tested compounds. acs.org |

| Iturin A/Fengycin-β-tubulin | 50 ns | Analysis of RMSD, H-bonds, and distances confirmed that the complexes were stable, with fengycin (B216660) showing more stable H-bonds. mdpi.com |

Prediction of Biological Activity Profiles through Cheminformatics

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. mdpi.com In drug discovery, cheminformatics tools are used to analyze large datasets of chemical compounds to predict their biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. nih.gov By representing molecules as sets of numerical descriptors or structural fingerprints, machine learning algorithms can be trained to build models that predict the activity of new, untested compounds. researchgate.net

Cheminformatics approaches have been applied to indole derivatives to screen large virtual libraries and prioritize compounds for synthesis and testing. nih.gov For example, machine learning models have been developed to distinguish between selective inhibitors of different enzymes, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), based on their chemical structures. researchgate.net Such models can identify the key structural features that determine a compound's activity and selectivity. researchgate.net Furthermore, cheminformatics tools are routinely used to predict ADMET properties, helping to filter out compounds with poor drug-like characteristics early in the discovery process. scielo.br

A cheminformatics analysis of this compound would involve calculating a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) and generating structural fingerprints. These data would then be fed into various predictive models. These models could predict its likely biological targets by comparing its fingerprint to those of known active compounds in databases like ChEMBL. They could also provide predictions for its ADMET profile, such as its potential for oral bioavailability, blood-brain barrier penetration, or interaction with cytochrome P450 enzymes. nih.gov This in silico profiling helps to build a comprehensive picture of the compound's potential as a drug candidate before committing resources to laboratory experiments. mdpi.com

| Cheminformatics Application | Compound Class | Methodology & Key Findings |

| Virtual Screening | Indole derivatives | A library of 715 indole derivatives was screened based on ADMET properties; 102 were selected for further docking studies to identify potential enzyme inhibitors. nih.gov |

| Selectivity Modeling | IDO/TDO Inhibitors | Machine learning models (Logistic Regression, Random Forest, etc.) were used to model a dataset from ChEMBL to disclose selectivity measures for enzyme inhibitors. researchgate.net |

| Bioactivity Prediction | Marine Natural Product-Inspired Indoles | Self-organizing maps (SOM) were used to visualize chemical diversity and guide the selection of bioassays for new compounds. mdpi.com |

| ADMET Prediction | 1,2,4-triazole derivatives | Following docking, ADME analysis was used to select 23 compounds for further investigation, including MD simulations. pensoft.net |

Structure Activity Relationship Sar Studies of 7 Methoxy 2,4 Dimethyl 1h Indole Analogues

Impact of Methoxy (B1213986) and Methyl Substituents on Reactivity and Biological Activity

The methoxy and methyl groups are prevalent substituents in medicinal chemistry that can profoundly influence a molecule's ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the 7-methoxy-2,4-dimethyl-1H-indole scaffold, the methoxy group at the C7 position and the methyl groups at the C2 and C4 positions are electron-donating groups that increase the electron density of the indole (B1671886) ring system, thereby affecting its chemical reactivity and interactions with biological targets.

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The site of substitution is governed by the electronic and steric effects of the substituents present on the ring.

General Principles : In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. researchgate.netnih.gov

Influence of Existing Substituents : In the this compound core, the directing effects of the three electron-donating groups must be considered:

The 7-methoxy group is a strong activating group and directs incoming electrophiles to the ortho position (C6).

The 4-methyl group is a weaker activating group that directs to its ortho positions (C3 and C5).

The 2-methyl group directs to the C3 position.

Given that the C2 and C4 positions are already substituted, the primary sites for further electrophilic substitution would be C3, C5, and C6. While C3 is electronically the most favored position in indoles, the presence of the C2-methyl and C4-methyl groups may introduce steric hindrance, potentially increasing the likelihood of substitution at the C5 and C6 positions. The strong activating effect of the 7-methoxy group makes the C6 position a particularly probable site for reactions like halogenation or nitration.

The position of the methoxy group on the indole ring is a critical determinant of biological activity, as it affects the molecule's conformation, electronic distribution, and ability to form key interactions with target proteins. univie.ac.at The methoxy group can act as a hydrogen bond acceptor and its placement can dictate the orientation of the molecule within a binding pocket. nih.gov

Studies on various classes of indole derivatives have consistently shown that altering the methoxy group's location leads to significant changes in potency and selectivity. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the potency was sensitive to the position of a methoxy substituent on an attached phenyl ring. nih.gov Similarly, for indole derivatives targeting β-glucuronidase, the position of hydroxyl and methoxy groups on a pendant phenyl ring played a vital role in inhibitory potential. d-nb.info These findings underscore the principle that the 7-methoxy position in the title scaffold is not arbitrary and likely plays a specific role in defining the pharmacological profile of its analogues, which can be optimized or altered by moving the substituent to other positions like C4, C5, or C6.

| Methoxy Position | General Impact on Biological Activity | Rationale |

| C4-Methoxy | Can influence the stability of different conformers (syn vs. anti) of the indole N-H. univie.ac.at May sterically hinder access to the C3 position. | Proximity to the pyrrole (B145914) ring affects electronic and steric environment. |

| C5-Methoxy | Often associated with potent biological activity in various indole classes, including psychoactive tryptamines like 5-MeO-DMT. wikipedia.org Can serve as a key hydrogen bond acceptor. nih.gov | The C5 position is electronically active and accessible, often involved in key binding interactions. |

| C6-Methoxy | Influences conformational stability. univie.ac.at Its effect on potency is highly dependent on the specific biological target. | Alters the electronic properties of the benzene (B151609) portion of the indole ring. |

| C7-Methoxy | Can direct C-H functionalization and borylation to the C7 position. msu.edunih.gov May orient the molecule in a binding site through steric influence or hydrogen bonding. | Proximity to the indole nitrogen can influence both reactivity and intermolecular interactions. |

Role of Indole Nitrogen Substitution

The N-H proton of the indole ring is slightly acidic and can act as a hydrogen bond donor. Substitution at this position (N1) removes this capability and introduces new steric and electronic features, which can dramatically alter the pharmacological properties of the molecule. nih.gov

SAR studies across many indole series have demonstrated the critical nature of the N1 substituent.

N-Methylation : In some series of tubulin inhibitors, N-methylation of the indole ring significantly enhanced cytotoxic activity compared to the unsubstituted analogue. semanticscholar.org

Bulky Substituents : In contrast, the introduction of bulky or electron-withdrawing groups, such as a tert-butoxycarbonyl (Boc) group, can lead to diminished reaction efficiency and biological activity, likely due to unfavorable steric interactions or changes in the indole's electron density. nih.gov

Requirement for N-H : For certain biological targets, the N-H proton is essential for activity, acting as a crucial hydrogen bond donor for anchoring the ligand in the active site. In such cases, any substitution at the N1 position leads to a complete loss of potency.

| N1 Substituent | General Effect on Activity | Example Context |

| -H (unsubstituted) | Often acts as a critical H-bond donor. researchgate.net | Required for activity in some enzyme inhibitors. |

| -CH₃ (Methyl) | Can increase lipophilicity and metabolic stability; may enhance potency by optimizing binding interactions. semanticscholar.org | Enhanced anticancer activity in certain combretastatin analogues. semanticscholar.org |

| -Alkyl/-Aryl | Larger groups can provide additional van der Waals contacts but may also cause steric clashes, leading to reduced activity. strath.ac.uk | In autotaxin inhibitors, a phenyl group at N1 was less potent than an unsubstituted N-H. strath.ac.uk |

| -Boc/-Ts (Protecting Groups) | Generally reduces or abolishes activity due to steric bulk and altered electronics. nih.gov | Found to diminish reaction efficiency in the synthesis of certain indole alkaloids. nih.gov |

Effects of Substituents at Other Positions on the Indole Ring

Modifications at the remaining available positions on the this compound ring—namely C3, C5, and C6—are a key strategy for optimizing the pharmacological profile.

C3 Position : As the most nucleophilic center, the C3 position is a common site for introducing a wide variety of substituents that often dictate the primary pharmacology of the molecule. The nature of the group at C3, whether it's a simple alkyl chain, an aromatic ring, or a complex heterocycle, is typically a primary determinant of the mechanism of action.

C5 and C6 Positions : Substituents on the benzenoid part of the indole ring can fine-tune the electronic properties, lipophilicity, and metabolic stability of the compound. For instance, in the development of CB1 receptor modulators, the introduction of a small halogen (fluoro or chloro) at the C5 position was found to be favorable for activity. nih.gov In another study, moving substituents from the C6 to the C4 position on the indole ring resulted in a loss of activity, highlighting the importance of substitution patterns on the benzenoid ring for specific targets. strath.ac.uk

Correlation between Molecular Structure and Pharmacological Profile

The pharmacological profile of an analogue of this compound is a direct consequence of the interplay between its various structural features. A comprehensive SAR analysis allows for the correlation of specific molecular properties with biological outcomes.

Electronic Effects : The electron-donating methoxy and methyl groups activate the ring, which can enhance π-π stacking interactions with aromatic residues in a protein active site. The methoxy group's oxygen can also serve as a key hydrogen bond acceptor.

Steric Factors : The methyl groups at C2 and C4 provide steric bulk, which can enforce a specific conformation (torsion angle) of substituents at adjacent positions (e.g., C3). This conformational constraint can be crucial for achieving high-affinity binding and selectivity for a particular biological target.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel 7-Methoxy-2,4-dimethyl-1H-indole Derivatives

A primary avenue for future research is the systematic chemical modification of the this compound core to generate novel derivatives with potentially enhanced biological activities. This exploration would involve targeted substitutions at key positions on the indole (B1671886) scaffold, primarily the N1- and C3-positions, which are known to be critical for the biological activity of many indole compounds.

Future synthetic campaigns could focus on:

N-Alkylation and N-Arylation: Introducing a variety of alkyl, benzyl (B1604629), and aryl groups at the N1-position to modulate lipophilicity and steric bulk, which can significantly influence receptor binding and cell permeability.

C3-Functionalization: The C3-position is highly reactive in many indoles and serves as a crucial anchor for pharmacophoric groups. mdpi.com Strategies could include introducing side chains containing amides, esters, ketones, or other heterocyclic rings like pyrazoles and tetrazoles. mdpi.comrsc.org

Molecular Hybridization: Creating hybrid molecules by linking the this compound scaffold to other known bioactive pharmacophores. This approach aims to create synergistic conjugates with dual modes of action or improved target affinity. mdpi.com

These efforts would generate a focused library of compounds, providing a foundation for systematic structure-activity relationship (SAR) studies.

Table 1: Proposed Strategies for Derivatization

| Position of Modification | Type of Modification | Potential Groups for Introduction | Rationale |

|---|---|---|---|

| N1 | Alkylation / Arylation | Small alkyl chains, substituted benzyls, phenyl rings | Modulate lipophilicity and steric interactions |

| C3 | Side Chain Introduction | Amides, Esters, Carboxylic Acids | Introduce hydrogen bonding capabilities |

| C3 | Heterocycle Installation | Pyrazole, Tetrazole, Imidazole (B134444) | Create novel hybrid molecules with expanded chemical space |

Exploration of Additional Molecular Targets

The biological profile of this compound is currently undefined. A critical future direction is the broad-based screening of this compound and its derivatives against a panel of therapeutically relevant molecular targets. Based on the activities of structurally related indole compounds, several target classes warrant investigation.

A structurally analogous compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, has been evaluated for its antitumor potential via inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov This suggests that the this compound scaffold could be explored for activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Furthermore, indole derivatives have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy for its role in suppressing the host's immune response. espublisher.com High-throughput screening followed by detailed enzymatic assays could reveal if this compound or its analogs possess inhibitory activity against these or other targets.

Table 2: Potential Molecular Targets for Investigation

| Target Class | Specific Example(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | PI3K, AKT, mTOR | Oncology | Activity observed in structurally related indoloquinolines nih.gov |

| Immune Checkpoint Enzymes | IDO1 | Immuno-oncology | A known target for other indole-based compounds espublisher.com |

| G-Protein Coupled Receptors | Serotonin (B10506) Receptors (5-HT) | Neuroscience | The indole core is a key feature of serotonin |

Investigation of Synergistic Effects with Existing Therapeutic Agents

Another promising research avenue is to investigate whether this compound can act synergistically with established therapeutic agents. The goal of such combinations is to enhance therapeutic efficacy, overcome drug resistance, or reduce the required dosage of a toxic drug.

Recent studies have shown that certain indole derivatives can potentiate the effects of conventional antibiotics against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.govnih.gov The proposed mechanism for some indoles involves the permeabilization of the bacterial cell membrane, allowing for increased uptake of the antibiotic. nih.govnih.gov Future non-clinical studies could explore the combination of this compound with various classes of antibiotics against a panel of resistant pathogens.

Similarly, in oncology, this compound could be tested in combination with standard chemotherapeutic agents to assess for synergistic cell-killing effects in cancer cell lines.

Application of Advanced Synthetic Methodologies for Library Generation

To efficiently explore the chemical space around the this compound scaffold, advanced synthetic methodologies are required. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large numbers of compounds for high-throughput screening. nih.govscilit.com

Future work should leverage these techniques to build a comprehensive library of derivatives. This can be achieved through parallel synthesis platforms and the development of robust, multi-step reaction sequences that are amenable to automation. Furthermore, emerging technologies like DNA-Encoded Library (DEL) technology could be adapted for the on-DNA synthesis of multisubstituted indoles, allowing for the creation and screening of libraries of unprecedented size. acs.org The development of a DNA-compatible synthesis route for the this compound core would be a significant step toward this goal.

Computational Modeling for De Novo Design and Optimization

In silico techniques are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. espublisher.com Future research on this compound should integrate computational modeling from the outset.

Key computational approaches would include:

Molecular Docking: If a molecular target is identified, docking studies can predict the binding modes of novel derivatives within the target's active site. This can guide the rational design of new compounds with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a set of derivatives, QSAR models can be built to correlate physicochemical properties with biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the role of specific residues. mdpi.com

These computational methods will enable a more efficient, hypothesis-driven approach to drug design, reducing the time and resources required to identify optimized lead candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-methoxy-2,4-dimethyl-1H-indole, and what parameters critically influence yield?

- Answer: The synthesis typically employs indole-forming reactions such as the Fischer Indole Synthesis or Bartoli Indole Synthesis , where substituted hydrazines or nitroarenes react with ketones/aldehydes under acidic conditions. For example, introducing methyl groups at positions 2 and 4 requires regioselective alkylation or pre-functionalized starting materials. Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalytic acid (e.g., HCl or p-TsOH). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is essential for isolating the product. Yield optimization may involve iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are indispensable for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for assigning substituent positions. For instance, the methoxy group (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.1–2.5 ppm) exhibit distinct splitting patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C11H13NO, MW 175.1 g/mol).

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection.

- X-ray Crystallography: For crystalline samples, SHELX software (e.g., SHELXL) refines the structure, validating bond lengths and angles against density functional theory (DFT) models .

Q. How does the substitution pattern of this compound influence its physicochemical properties?

- Answer: The methoxy group at position 7 enhances electron density on the indole ring, increasing solubility in polar aprotic solvents (e.g., DMSO). Methyl groups at positions 2 and 4 introduce steric hindrance, potentially reducing reactivity at the C3 position. LogP values (predicted ~2.8) indicate moderate lipophilicity, relevant for membrane permeability in biological assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Answer: Regioselective synthesis can be achieved via:

- Directed ortho-Metalation: Using directing groups (e.g., methoxy) to position methyl groups during lithiation.

- Protecting Group Chemistry: Temporarily blocking reactive sites (e.g., NH with Boc groups) to direct alkylation.

- Microwave-Assisted Synthesis: Accelerating reaction kinetics to favor desired pathways. Recent studies on analogous indoles highlight the use of Pd-catalyzed cross-coupling for precise functionalization .

Q. How can computational modeling predict the bioactive conformations of this compound?

- Answer:

- Molecular Docking: Simulates interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The methoxy group may form hydrogen bonds with active-site residues.

- DFT Calculations: Predicts frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites for electrophilic substitution. Studies on similar indoles suggest that methyl groups stabilize charge-transfer complexes .

Q. What experimental approaches resolve contradictions in reported solubility or stability data for this compound?

- Answer: Discrepancies often arise from solvent impurities or measurement techniques. Standardized protocols include:

- Dynamic Light Scattering (DLS): Assesses aggregation in aqueous buffers.

- Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition >200°C).

- Reproducibility Checks: Cross-validate data using independent synthetic batches and analytical labs. Structural validation via crystallography (e.g., CIF file deposition) ensures consistency .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

- Answer: Indole derivatives often intercalate DNA or inhibit tubulin polymerization. The methoxy group may enhance DNA binding affinity, while methyl groups could improve metabolic stability. In vitro assays (e.g., MTT on cancer cell lines) and molecular dynamics simulations are recommended to profile activity. Comparative studies with 7-chloro or 7-fluoro analogs (e.g., from ) provide mechanistic insights .

Methodological Notes

- Crystallography: Use SHELXL for refinement, ensuring R factors <0.05. Asymmetric unit analysis (e.g., dihedral angles between substituents) clarifies conformational preferences .

- Synthesis Optimization: Employ design of experiments (DoE) to screen reaction variables (e.g., temperature, catalyst loading) systematically .

- Biological Screening: Prioritize assays aligned with indole bioactivity (e.g., antimicrobial disk diffusion, COX-2 inhibition) and validate hits via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.